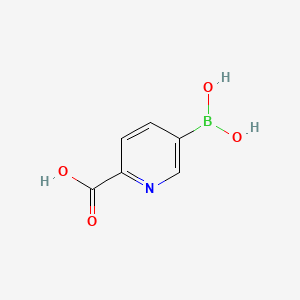

5-Boronopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-boronopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657193 | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-11-0 | |

| Record name | 5-Borono-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Boronopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxypyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Boronopicolinic Acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a heterocyclic boronic acid derivative that has garnered significant interest in the fields of medicinal chemistry and chemical biology.[1][2] Its unique structure, combining a pyridine (B92270) ring, a carboxylic acid group, and a boronic acid moiety, imparts it with specific chemical properties that make it a valuable tool in biochemical research, particularly as a ligand for metal ions and for its ability to selectively bind to sialic acids.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, purification, and analytical methods, with a special focus on its interaction with sialic acid in the context of cancer research.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 913836-11-0 | [1][2][4][5] |

| Molecular Formula | C₆H₆BNO₄ | [2][4] |

| Molecular Weight | 166.93 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | Not explicitly available in searched documents. Picolinic acid has a melting point of 136-139°C.[6] | |

| Solubility | Soluble in water and polar organic solvents like DMSO.[7][8][9] | |

| pKa | Determined by ¹¹B NMR titration. The inflection point of the chemical shift titration curve corresponds to the pKa.[10] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(dihydroxyboryl)pyridine-2-carboxylic acid | |

| SMILES | B(O)(O)c1ccc(nc1)C(=O)O | |

| InChI | InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |

| ¹H NMR | Spectral data available in supplementary information of cited literature.[10] | |

| ¹³C NMR | Spectral data available in supplementary information of cited literature.[10] | |

| IR Spectroscopy | Characteristic peaks for O-H, C=O, C=N, and B-O bonds are expected. | |

| Mass Spectrometry | Can be analyzed by LC-MS/MS, typically in negative ion mode.[11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research. The following sections outline key methodologies for its synthesis, purification, and analysis.

Synthesis: Suzuki-Miyaura Coupling

A common method for the synthesis of arylboronic acids like this compound is the Suzuki-Miyaura cross-coupling reaction.[12] This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with a diboron (B99234) reagent.

Workflow for Suzuki-Miyaura Synthesis of this compound

Detailed Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopicolinic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (B1210297) (KOAc) (3 equivalents).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.

-

Reaction: Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and acidify with a suitable acid (e.g., 1 M HCl) to hydrolyze the boronate ester. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[13][14][15][16]

Workflow for Recrystallization of this compound

Detailed Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as water or a mixture of ethanol and water.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[10]

Sample Preparation for NMR:

-

Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

For quantitative measurements or pKa determination, a known concentration of an internal standard may be added.[17]

¹¹B NMR for pKa Determination:

The pKa of this compound can be determined by ¹¹B NMR titration.[10] This involves recording the ¹¹B NMR spectrum at various pH values and plotting the chemical shift against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.[10]

FT-IR spectroscopy can be used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a convenient sampling technique.[18][19][20][21][22]

Sample Preparation for ATR-FTIR:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

LC-MS/MS is a powerful technique for the analysis and quantification of boronic acids.[11][23][24][25]

General LC-MS Protocol:

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for detection. Multiple reaction monitoring (MRM) can be used for sensitive quantification.

Biological Activity and Signaling Pathways

A key feature of this compound is its ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells.[3][26] This interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[3] This property makes this compound a promising candidate for targeted cancer therapies.

Interaction with Sialic Acid and Inhibition of Cancer Cell Signaling

Sialic acids are terminal monosaccharides on cell surface glycans that play crucial roles in cell-cell recognition, adhesion, and signaling.[27][28] In cancer, aberrant sialylation contributes to tumor progression, metastasis, and immune evasion.[27] this compound can act as a competitive inhibitor, blocking the interaction of sialic acids with their endogenous receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are involved in immune checkpoint pathways.[1][29]

Proposed Mechanism of Action:

By binding to sialic acids on cancer cells, this compound can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[27][28] For example, it can interfere with signaling cascades mediated by receptor tyrosine kinases like EGFR and growth factor receptors such as TGF-β, which are often dysregulated in cancer.[27]

Conclusion

This compound is a versatile molecule with significant potential in biomedical research, particularly in the development of targeted cancer therapies. Its unique ability to selectively bind to sialic acids in the acidic tumor microenvironment provides a powerful tool for researchers and drug developers. This guide has provided a comprehensive overview of its fundamental properties and key experimental protocols to facilitate its effective use in the laboratory. Further research into the specific signaling pathways modulated by this compound will undoubtedly uncover new therapeutic opportunities.

References

- 1. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 913836-11-0|this compound|BLD Pharm [bldpharm.com]

- 6. Picolinic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. benchchem.com [benchchem.com]

- 14. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. researchgate.net [researchgate.net]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. sciex.com [sciex.com]

- 26. researchgate.net [researchgate.net]

- 27. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

Synthesis of 6-Carboxypyridine-3-boronic acid: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthetic routes for obtaining 6-carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The guide details two primary, efficacious methods: the palladium-catalyzed Miyaura borylation of a 6-substituted halopyridine followed by functional group manipulation, and the halogen-metal exchange of a dihalopyridine with subsequent borylation and carboxylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to facilitate laboratory application.

Introduction

Pyridine (B92270) boronic acids are pivotal intermediates in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The 6-carboxypyridine-3-boronic acid scaffold is of particular interest as it allows for sequential and site-selective functionalization, making it a valuable component in the synthesis of complex pharmaceutical compounds.[1] This guide explores the most common and effective strategies for the synthesis of this important molecule.

Overview of Synthetic Strategies

Two principal synthetic strategies for the preparation of 6-carboxypyridine-3-boronic acid have been identified as most viable:

-

Strategy 1: Palladium-Catalyzed Miyaura Borylation of Pre-functionalized Pyridines. This approach involves the introduction of the boronic acid moiety to a pyridine ring that already contains a precursor to the carboxylic acid at the 6-position. This is a highly versatile and widely used method.[2]

-

Strategy 2: Halogen-Metal Exchange and Borylation. This classic method relies on the regioselective metalation of a dihalopyridine, followed by quenching with a boron electrophile and subsequent introduction of the carboxylic acid functionality.[3]

This guide will focus on two specific, reliable protocols derived from these strategies.

Experimental Protocols

Route 1: Palladium-Catalyzed Borylation of Methyl 5-bromopicolinate and Subsequent Hydrolysis

This route involves a Miyaura borylation of commercially available methyl 5-bromopicolinate to introduce the boronic acid (or a boronic ester) group, followed by hydrolysis of the methyl ester to yield the final product.

Step 1: Synthesis of 6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol (B44631) ester

-

Reaction Principle: A palladium-catalyzed cross-coupling reaction between methyl 5-bromopicolinate and bis(pinacolato)diboron (B136004).

-

Materials:

-

Methyl 5-bromopicolinate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (B1210297) (KOAc)

-

1,4-Dioxane (B91453) (anhydrous)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromopicolinate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester.

-

Step 2: Hydrolysis to 6-Carboxypyridine-3-boronic acid

-

Reaction Principle: Base-mediated hydrolysis of the methyl ester to the carboxylic acid.

-

Materials:

-

6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol ester

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (e.g., 1M solution)

-

-

Procedure:

-

Dissolve the 6-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester (1.0 eq.) in a mixture of THF and water.

-

Add an aqueous solution of LiOH or NaOH (e.g., 2-3 eq.).

-

Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Carefully acidify the reaction mixture to a pH of approximately 3-4 with a 1M HCl solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-carboxypyridine-3-boronic acid.

-

Route 2: Halogen-Metal Exchange of 2,5-Dichloropyridine (B42133) and Subsequent Carboxylation

This route begins with the regioselective borylation of 2,5-dichloropyridine via a halogen-metal exchange, followed by carboxylation of the remaining chloro-substituted position.

Step 1: Synthesis of 6-Chloropyridine-3-boronic acid

-

Reaction Principle: Regioselective lithium-halogen exchange at the 5-position of 2,5-dichloropyridine, followed by trapping with a borate (B1201080) ester.

-

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate (B(O-iPr)₃)

-

Tetrahydrofuran (THF) (anhydrous)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 2,5-dichloropyridine (1.0 eq.) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add triisopropyl borate (1.1 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous HCl solution.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product to obtain 6-chloropyridine-3-boronic acid.

-

Step 2: Carboxylation of 6-Chloropyridine-3-boronic acid

-

Reaction Principle: This step is a more complex transformation and can be approached in several ways, including palladium-catalyzed carbonylation or through a Grignard reagent formation followed by quenching with carbon dioxide. A direct conversion is not straightforward. A more viable, though longer, route would involve converting the chloro-group to a cyano-group followed by hydrolysis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the described synthetic routes.

| Parameter | Route 1: Miyaura Borylation | Route 2: Halogen-Metal Exchange |

| Starting Material | Methyl 5-bromopicolinate | 2,5-Dichloropyridine |

| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | n-BuLi, Triisopropyl borate |

| Solvent | 1,4-Dioxane (Borylation), THF/Water (Hydrolysis) | Anhydrous THF |

| Temperature | 80-90 °C (Borylation), Room Temperature (Hydrolysis) | -78 °C to Room Temperature |

| Reaction Time | 12-24 hours (Borylation), 2-4 hours (Hydrolysis) | ~2-3 hours (at low temp), then overnight |

| Overall Yield (Typical) | 60-80% | 40-60% (for the boronic acid intermediate) |

| Purity (after purif.) | >95% | >95% |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic routes.

Caption: Workflow for the synthesis of 6-Carboxypyridine-3-boronic acid via Miyaura Borylation.

Caption: Workflow for the synthesis of 6-Carboxypyridine-3-boronic acid via Halogen-Metal Exchange.

Conclusion

The synthesis of 6-carboxypyridine-3-boronic acid is most reliably achieved through a palladium-catalyzed Miyaura borylation of a pre-functionalized pyridine, such as methyl 5-bromopicolinate. This method generally offers good yields and high purity of the final product. While the halogen-metal exchange route is a viable alternative, it may present challenges in the subsequent carboxylation step. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory synthesis of this important molecule, thereby facilitating its application in pharmaceutical research and development.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Boronopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Boronopicolinic acid (5-BPA) has emerged as a significant molecule in targeted cancer therapy and diagnostics. Its mechanism of action is primarily centered on its unique ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells. This interaction is notably pH-dependent, exhibiting stronger binding in the acidic tumor microenvironment than in physiological conditions. This inherent tumor-targeting capability makes 5-BPA a promising ligand for the development of novel drug delivery systems and diagnostic agents. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: pH-Dependent Sialic Acid Targeting

The principal mechanism of action of this compound is its reversible, covalent interaction with cis-diol-containing molecules, most notably sialic acids (SAs).[1][2] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, which are often found in high abundance on the surface of malignant tumor cells, a phenomenon known as hypersialylation.[1]

The interaction involves the formation of a cyclic boronate ester between the boronic acid moiety of 5-BPA and the diol groups of sialic acid. A key feature of this binding is its pH sensitivity. The binding affinity is significantly enhanced in a weakly acidic environment (pH ~6.5), which is characteristic of the hypoxic tumor microenvironment, while the binding is weaker at physiological pH (7.4).[1][2] This pH-dependent binding allows for selective targeting of tumor cells while minimizing interactions with healthy tissues.[1]

The enhanced binding in acidic conditions is thought to be facilitated by the electronic properties of the picolinic acid ring structure. While the precise mechanism is still under investigation, it is proposed that hydrogen bonding between the aromatic nitrogen of the picolinic acid and the carboxyl group of sialic acid may play a role in stabilizing the boronate ester complex.[2]

This targeted binding to cell surface sialic acids is the foundation for 5-BPA's primary application in drug development: as a targeting ligand for the delivery of therapeutic or diagnostic agents to cancer cells.

Quantitative Data: Binding Affinity

Quantitative analysis has confirmed the strong and pH-dependent binding of this compound to sialic acid. The following table summarizes the key binding affinity data reported in the literature.

| Compound | Target | Parameter | Value | Condition | Reference |

| This compound | Sialic Acid | Ka (Association Constant) | >1 x 103 M-1 | pH 5.0 | [3] |

Signaling Pathways and Cellular Effects

The primary role of this compound described in the literature is as a targeting moiety. Upon binding to sialic acids on the cell surface, it facilitates the internalization of its cargo (e.g., nanoparticles, drugs, imaging agents).

While the direct impact of 5-BPA binding on downstream signaling pathways is not yet fully elucidated, it is plausible that the clustering of sialic acid-containing glycoproteins and glycolipids upon binding of 5-BPA-functionalized nanoparticles could trigger cellular responses.

Some studies on other boronic acids, such as phenylboronic acid (PBA), have suggested an inhibitory effect on signaling networks involved in cancer cell migration, specifically targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII.[4][5] However, it is important to note that this has not been demonstrated as the primary mechanism of action for this compound in its application as a tumor-targeting agent.

The following diagram illustrates the proposed mechanism of 5-BPA in targeted drug delivery.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Binding Assay with Sambucus Nigra (SNA) Lectin

This assay is used to demonstrate the specific binding of 5-BPA to sialic acids on the cell surface by competing with a known sialic acid-binding lectin.

-

Cell Culture: Plate sialic acid-rich cancer cells (e.g., PANC-1) in a suitable culture vessel and grow to a desired confluency.

-

Pre-incubation: Wash the cells with phosphate-buffered saline (PBS) at the desired pH (e.g., pH 7.4 and pH 6.5). Incubate the cells with a solution of this compound or a control compound (e.g., 3-propionamidophenylboronic acid) at a specified concentration for a defined period (e.g., 30 minutes) at 37°C.

-

Lectin Staining: Without washing, add a fluorescently labeled sialic acid-specific lectin, such as Sambucus Nigra (SNA) lectin, to the cells and incubate for an additional period (e.g., 30 minutes) at 4°C to prevent internalization.

-

Washing: Wash the cells multiple times with cold PBS to remove unbound lectin and test compounds.

-

Imaging and Quantification: Fix the cells if necessary and visualize using fluorescence microscopy. Quantify the fluorescence intensity of the labeled lectin on the cell surface. A decrease in fluorescence intensity in the presence of 5-BPA indicates competitive binding to sialic acids.

Cellular Uptake Assay with Rhodamine-Labeled this compound

This experiment directly visualizes the binding and potential internalization of 5-BPA on the surface of cancer cells.

-

Synthesis: Synthesize a fluorescent conjugate by coupling a fluorescent dye (e.g., rhodamine) to this compound.

-

Cell Culture and Treatment: Plate cancer cells on a suitable imaging dish (e.g., glass-bottom dish). Incubate the cells with the rhodamine-labeled 5-BPA at a specific concentration in buffers of different pH (e.g., 7.4 and 6.5) for a defined time (e.g., 5-30 minutes).

-

Co-staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain such as Hoechst or DAPI.

-

Washing: Gently wash the cells with cold PBS to remove the unbound fluorescent conjugate.

-

Imaging: Immediately visualize the cells using confocal laser scanning microscopy. The localization and intensity of the rhodamine fluorescence will indicate the extent of cell surface binding and/or internalization.

-

Control (Sialidase Treatment): As a negative control, pre-treat cells with sialidase to remove surface sialic acids before incubation with rhodamine-labeled 5-BPA. A significant reduction in fluorescence will confirm that the binding is sialic acid-dependent.

Broader Context: Boronic Acids as Enzyme Inhibitors

While the primary mechanism of action for 5-BPA in cancer targeting is cell surface binding, it is important to acknowledge the broader class of boronic acids as potent enzyme inhibitors. Boronic acids are known to inhibit serine proteases, including the proteasome, through the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.[3][6] This forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, thereby inhibiting the enzyme.[7]

To date, there is no direct evidence in the reviewed literature to suggest that this compound's primary anti-cancer effect stems from the direct inhibition of intracellular enzymes. Its role is more clearly defined as a molecular recognition element for targeted delivery.

Conclusion

The mechanism of action of this compound is elegantly simple and highly effective for its application in targeted cancer therapy. By leveraging the overexpression of sialic acids on cancer cells and the acidic nature of the tumor microenvironment, 5-BPA acts as a high-affinity, pH-sensitive targeting ligand. This allows for the selective delivery of conjugated payloads to tumor sites, enhancing therapeutic efficacy and potentially reducing off-target toxicity. While the broader family of boronic acids possesses enzyme-inhibiting properties, the current body of evidence strongly supports the role of this compound as a sophisticated molecular guide for cancer-specific drug delivery. Further research may yet uncover direct effects on cellular signaling, but its utility as a targeting agent is firmly established.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scbt.com [scbt.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dawn of a New Era in Glycan Recognition: A Technical Guide to Heterocyclic Boronic Acids for Sialic Acid Binding

For Immediate Release

In the intricate world of cellular communication, the sugar molecules, or glycans, that adorn cell surfaces play a pivotal role. Among these, sialic acid is a key player, often found at the outermost ends of glycan chains and deeply implicated in a range of physiological and pathological processes, including cancer progression and viral infection. The development of synthetic molecules that can selectively bind to sialic acid has been a long-standing goal for researchers in drug development and diagnostics. A groundbreaking discovery in this field has been the emergence of heterocyclic boronic acids, which have demonstrated an unprecedented affinity and selectivity for sialic acid, particularly under conditions relevant to the tumor microenvironment.

This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these novel heterocyclic boronic acids. It is intended for researchers, scientists, and drug development professionals who are actively working in or entering the field of glycan recognition and its therapeutic applications.

Quantitative Analysis of Binding Affinity

A key characteristic of the newly discovered heterocyclic boronic acids is their remarkably high binding affinity for sialic acid, especially in acidic environments, a hallmark of many tumor microenvironments.[1][2] The binding affinities, represented by the association constant (K_a), have been quantified using various biophysical techniques. Below is a summary of the key quantitative data, comparing the performance of a leading heterocyclic boronic acid, 5-boronopicolinic acid (5-BPA), with the established benchmark, 3-propionamidophenylboronic acid.

| Compound | Target Saccharide | pH | Association Constant (K_a) [M⁻¹] | Reference |

| This compound (5-BPA) | Sialic Acid | 5.0 | >1 x 10³ | [3] |

| This compound (5-BPA) | Sialic Acid | 6.5 | Significantly higher than at pH 7.4 | [1][4] |

| This compound (5-BPA) | Sialic Acid | 7.4 | Reduced binding compared to acidic pH | [2] |

| 3-Propionamidophenylboronic Acid | Sialic Acid | - | Gold-standard for comparison | [1][4] |

| Phenylboronic Acid | Sialic Acid | - | ~40 | [5] |

Experimental Protocols

The successful development and characterization of these heterocyclic boronic acids rely on a suite of robust experimental protocols. This section details the methodologies for the synthesis of a key compound, this compound, and the primary techniques used to assess its binding to sialic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of pyridine (B92270) boronic acids. A plausible synthetic route is outlined below.

Step 1: Bromination of 2-Picolinic Acid 2-Picolinic acid is first brominated at the 5-position to yield 5-bromo-2-picolinic acid. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst.

Step 2: Miyaura Borylation The resulting 5-bromo-2-picolinic acid undergoes a palladium-catalyzed Miyaura borylation reaction. This reaction utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). This step yields the pinacol (B44631) ester of this compound.

Step 3: Hydrolysis Finally, the pinacol ester is hydrolyzed under acidic conditions to yield the final product, this compound.

Binding Affinity Determination

1. Fluorescence Spectroscopy (Competitive Binding Assay)

This method relies on the displacement of a fluorescent reporter molecule from a known sialic acid-binding protein (lectin) by the boronic acid.

-

Materials: Sialic acid-specific lectin (e.g., Sambucus nigra agglutinin, SNA), fluorescently labeled sialic acid derivative, heterocyclic boronic acid, buffer solution (e.g., PBS at various pH values).

-

Procedure:

-

Prepare a solution of the lectin and the fluorescently labeled sialic acid derivative, allowing them to form a complex, resulting in a measurable fluorescence signal.

-

Add increasing concentrations of the heterocyclic boronic acid to the solution.

-

The boronic acid will compete with the lectin for binding to the sialic acid derivative, causing a displacement and a corresponding change in the fluorescence signal.

-

Measure the change in fluorescence intensity at each concentration of the boronic acid.

-

The binding affinity (K_a) can be calculated by fitting the data to a competitive binding isotherm.

-

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

-

Materials: Heterocyclic boronic acid, sialic acid, degassed buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at the desired pH).

-

Procedure:

-

Load the sialic acid solution into the sample cell of the calorimeter.

-

Load the heterocyclic boronic acid solution into the titration syringe.

-

Perform a series of small injections of the boronic acid solution into the sample cell while monitoring the heat change.

-

Integrate the heat change peaks for each injection.

-

Fit the integrated data to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding.

-

Materials: SPR sensor chip, heterocyclic boronic acid (immobilized on the chip), sialic acid solution in running buffer.

-

Procedure:

-

Immobilize the heterocyclic boronic acid onto the surface of the SPR sensor chip.

-

Flow a solution of sialic acid at various concentrations over the sensor surface.

-

Monitor the change in the SPR signal in real-time to observe the association and dissociation of sialic acid.

-

Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), from which the association constant (K_a = 1/K_d) can be calculated.

-

Visualizing the Science

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the development and characterization of heterocyclic boronic acids for sialic acid binding.

Caption: Simplified signaling pathways modulated by sialic acid, and the inhibitory action of heterocyclic boronic acids.

Caption: Logical relationships in the structure-activity relationship (SAR) of heterocyclic boronic acids for sialic acid binding.

Conclusion

The discovery of heterocyclic boronic acids with high affinity and selectivity for sialic acid represents a significant advancement in the field of chemical biology and drug discovery. These molecules offer promising new tools for the development of targeted therapies and diagnostic agents, particularly in the context of cancer. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and underlying scientific principles related to this exciting new class of compounds. Further research and development in this area hold the potential to unlock novel therapeutic strategies for a range of diseases where sialic acid plays a critical role.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 5-Boronopicolinic Acid: Structure, Properties, and Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Boronopicolinic acid, a heterocyclic organoboron compound, is emerging as a significant tool in biochemical research and a promising building block in drug development. Its unique structure, featuring both a carboxylic acid and a boronic acid group on a pyridine (B92270) ring, imparts valuable properties for molecular recognition. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. A primary focus is placed on its high affinity and selectivity for sialic acids, particularly under the acidic pH conditions characteristic of tumor microenvironments. Detailed experimental protocols for sialic acid binding assays and quantitative binding data are presented to enable practical application in research settings.

Core Chemical Identity and Properties

This compound, also known as 6-Carboxypyridine-3-boronic acid, is a stable, solid compound utilized in organic synthesis and medicinal chemistry.[1][2][3][4][5] Its structure combines a pyridine core with two key functional groups: a carboxylic acid at the 2-position and a boronic acid at the 5-position. This arrangement is crucial for its function as a molecular binder.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 913836-11-0 | [1][3][6][7] |

| Molecular Formula | C₆H₆BNO₄ | [1][3][6][7] |

| Molecular Weight | 166.93 g/mol | [1][3][6][7] |

| Synonyms | 6-Carboxypyridine-3-boronic acid | [1][2][4][5] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1][3] |

| Storage Temperature | -20°C | [6][7] |

| SMILES | O=C(O)c1cccc(n1)B(O)O | |

| InChI | InChI=1S/C6H6BNO4/c9-5(10)6-4(2-1-3-7-6)8(11)12/h1-3H,(H,9,10)(H2,11,12) |

Spectral Data

Synthesis and Preparation

Boronic acids can be synthesized through various methods, including the reaction of organolithium or Grignard reagents with trialkyl borates.[11] A common route for preparing pyridine-based boronic acids involves a lithium-halogen exchange from a bromopyridine precursor at low temperatures, followed by quenching with a borate (B1201080) ester like triisopropyl borate.[11]

While a specific, detailed protocol for the synthesis of this compound is not widely published in open literature, a procedure for a structurally related derivative, (6-propylcarbamoyl)pyridine-3-boronic acid, provides a relevant experimental workflow.[8]

Example Experimental Protocol: Synthesis of a this compound Derivative

This protocol details the synthesis of (6-propylcarbamoyl)pyridine-3-boronic acid from this compound, illustrating a common amidation reaction.

Objective: To couple a propylamino group to the carboxylic acid moiety of this compound.

Materials:

-

This compound (500 mg, 3 mmol)

-

Propylamine (B44156) (200 mg, 3.1 mmol)

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 g, ~4 mmol)

-

N,N-Dimethylformamide (DMF) (30 mL)

-

0.1 M Hydrochloric acid (aq)

-

Acetone

Procedure:

-

Dissolve this compound (500 mg, 3 mmol) and propylamine (200 mg, 3.1 mmol) in DMF (30 mL).

-

To this solution, add DMT-MM (1.2 g, ~4 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the DMF solvent under reduced pressure (e.g., using a rotary evaporator).

-

Dissolve the resulting crude yellow oil in aqueous 0.1 M HCl.

-

Evaporate the solvent again via rotary evaporator.

-

Stir the resulting light-yellow solid in acetone.

-

Collect the resulting white crystalline precipitate by filtration to yield (6-propylcarbamoyl)pyridine-3-boronic acid.[8]

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8]

Biological Activity and Applications

The primary application of this compound in drug development and research stems from its ability to form reversible covalent bonds with diols.[1][12] This property makes it an excellent candidate for targeting glycoproteins, which are often dysregulated in diseases like cancer.

High-Affinity Binding to Sialic Acid

This compound has demonstrated an exceptionally high affinity and selectivity for sialic acids (SAs), which are terminal sugar residues on glycoproteins.[1][2] This interaction is particularly strong under weakly acidic conditions (pH ~6.5), which is a hallmark of the microenvironment of many solid tumors.[2][12] This pH-dependent binding provides a mechanism for targeted drug delivery, where a therapeutic agent conjugated to this compound would preferentially bind to cancer cells in the acidic tumor environment while having lower affinity for cells in healthy tissues at physiological pH (7.4).[12][13]

The binding affinity (Ka) of this compound for sialic acid is significantly higher than that of the widely used 3-propionamidophenylboronic acid.[1][2] At a pH of 5.0, the association constant (Ka) between this compound and sialic acid is greater than 1 x 10³ M⁻¹.[13]

Quantitative Binding Data

The binding constants between this compound and various sugars have been determined using ¹¹B NMR spectroscopy. The data clearly shows a preferential and strengthened binding to N-acetylneuraminic acid (a common sialic acid) as the pH decreases.

| Sugar | Binding Constant (Kₐ, M⁻¹) at pH 7.4 | Binding Constant (Kₐ, M⁻¹) at pH 6.5 | Reference |

| N-Acetylneuraminic Acid | ~150 | ~800 | [8] |

| Glucose | < 10 | < 10 | [8] |

| Galactose | < 10 | < 10 | [8] |

| Mannose | < 10 | < 10 | [8] |

Note: Binding constants are approximate values derived from published graphs in the supplementary information of the cited source.[8]

Application in Cancer Targeting

The selective binding to sialic acids on cancer cells makes this compound a valuable ligand for tumor-targeting drug delivery systems.[12] Nanoparticles functionalized with this compound have been shown to enhance the delivery of chemotherapy drugs to tumors, leading to improved efficacy in eliminating cancer stem-like cells and suppressing tumor growth in preclinical models.[12]

Experimental Protocols and Visualizations

Protocol: Competitive Sialic Acid Binding Assay

This protocol provides a method to evaluate the ability of this compound to compete with a known sialic acid-binding lectin for binding sites on the surface of cancer cells.

Objective: To assess the sialic acid-binding capability of this compound on SA-rich cancer cells (e.g., PANC-1) via fluorescence microscopy.

Materials:

-

PANC-1 cells (or other high sialic acid-expressing cell line)

-

Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 6.5

-

This compound solution (concentration to be optimized, e.g., 1-10 mM)

-

Fluorescently labeled Sambucus Nigra (SNA) lectin (a known sialic acid-binding protein)

-

Hoechst stain (for nuclear counterstaining)

-

Sialidase (enzyme to remove sialic acids, for negative control)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Culture PANC-1 cells on glass-bottom dishes suitable for microscopy.

-

Control Group (No Competitor): Incubate cells with PBS (pH 7.4 or 6.5) for 10-15 minutes. Add the fluorescently labeled SNA lectin and incubate according to the manufacturer's protocol.

-

Experimental Group (Competition): Incubate a separate set of cells with a solution of this compound in PBS (at both pH 7.4 and 6.5) for 10-15 minutes.

-

Lectin Staining: Without washing, add the fluorescently labeled SNA lectin to the cells from step 3 and incubate.

-

Negative Control (Sialidase Treatment): Treat a set of cells with sialidase to remove surface sialic acids prior to incubation with the SNA lectin. This confirms the lectin's specificity.

-

Washing and Staining: Wash all cell groups with cold PBS to remove unbound reagents. Counterstain the cell nuclei with Hoechst stain.

-

Imaging: Acquire images using a confocal microscope. The fluorescence intensity of the labeled lectin on the cell surface will be observed. A significant reduction in fluorescence in the experimental group compared to the control group indicates successful competition by this compound for sialic acid binding sites.[2]

Visualization of pH-Dependent Binding Mechanism

The following diagram illustrates the logical relationship of how this compound can be used for targeted delivery. At physiological pH, binding is minimal, but in the acidic tumor microenvironment, binding to sialic acid on the cancer cell surface is enhanced.

References

- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Carboxypyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 5. capotchem.com [capotchem.com]

- 6. researchgate.net [researchgate.net]

- 7. usbio.net [usbio.net]

- 8. rsc.org [rsc.org]

- 9. 913836-11-0|this compound|BLD Pharm [bldpharm.com]

- 10. This compound(913836-11-0) 1H NMR spectrum [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

5-Boronopicolinic Acid: A Technical Guide for Researchers

Introduction

5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a pyridine (B92270) derivative containing a boronic acid functional group.[1][2] This compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique chemical properties make it a valuable building block in organic synthesis and a versatile tool in the design of targeted drug delivery systems.[3][4] This technical guide provides an in-depth overview of this compound, including its chemical identification, physical properties, and key applications, with a focus on experimental protocols and relevant biological pathways.

Chemical Identification and Properties

The definitive identifier for this compound is its CAS number: 913836-11-0 .[1][5][6] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 913836-11-0 | [1][5] |

| Molecular Formula | C₆H₆BNO₄ | [1][5] |

| Molecular Weight | 166.93 g/mol | [1][5] |

| Purity | ≥95% | [1] |

| Alternate Name | 6-Carboxypyridine-3-boronic acid | [1][2] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, largely through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7]

Furthermore, the boronic acid moiety of this compound exhibits a strong affinity for diols, a chemical feature present in sialic acids which are often overexpressed on the surface of cancer cells.[3][4] This interaction forms the basis for its application in targeted drug delivery systems, where nanoparticles functionalized with this compound can selectively bind to tumor cells, thereby enhancing the local concentration and efficacy of encapsulated anticancer drugs.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-dioxane (B91453) and water)

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas, such as argon, for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (a mixture of 1,4-dioxane and water is common) to the flask.[9] Subsequently, add the palladium catalyst (0.05-0.1 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The underlying mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10] Avoid breathing dust and prevent contact with skin and eyes.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12] Store the compound in a tightly sealed container in a cool, dry place.[5] Some sources recommend storage at -20°C for maximum stability.[5]

Conclusion

This compound is a versatile chemical compound with significant applications in organic synthesis and drug discovery. Its utility in the robust Suzuki-Miyaura coupling reaction and its potential for targeted drug delivery make it a compound of high interest to researchers and scientists. The protocols and information provided in this guide offer a comprehensive starting point for its use in a laboratory setting.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. 913836-11-0|this compound|BLD Pharm [bldpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of 5-Boronopicolinic Acid in Bidentate Chelation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Boronopicolinic acid, a heterocyclic boronic acid, is emerging as a significant molecule in the field of molecular recognition, particularly for its ability to form stable bidentate chelates with 1,2- and 1,3-diols. This technical guide provides a comprehensive overview of the principles governing this interaction, its applications in drug development, and detailed methodologies for its characterization. While specific quantitative binding data for this compound with a wide range of diols is not extensively available in public literature, this guide synthesizes the existing knowledge on its remarkable affinity for sialic acid and provides generalized experimental protocols based on established methods for studying boronic acid-diol interactions.

Introduction to this compound and Bidentate Chelation

This compound is a pyridine-based boronic acid derivative. The key to its function lies in the electron-deficient boron atom, which acts as a Lewis acid. This allows it to reversibly form covalent bonds with electron-rich diol functionalities present in many biological molecules, including sugars, glycoproteins, and catechols. This interaction, known as bidentate chelation, results in the formation of a stable five- or six-membered ring, effectively "chelating" the diol.

The pKa of the boronic acid and the pH of the environment are critical factors influencing this equilibrium. Generally, the boronate form (B(OH)3-), which is more prevalent at pH values above the pKa, is the active species in diol binding. The pKa of this compound is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which can affect its binding affinity and optimal pH for chelation.

Quantitative Data on Bidentate Chelation

While comprehensive studies detailing the binding affinities of this compound with a broad spectrum of diols are limited, its interaction with sialic acid has been a focus of research due to the overexpression of sialic acid on the surface of cancer cells.

| Ligand | Binding Constant (Ka) | pH | Method | Reference |

| Sialic Acid | > 1 x 10³ M⁻¹ | 5.0 | Not specified | [Not explicitly stated in provided text] |

Note: The provided search results mention a high affinity for sialic acid but do not cite a specific primary source with a detailed experimental determination of this value. Further research is needed to obtain a comprehensive dataset for various diols.

Experimental Protocols

Synthesis and Purification of this compound

Synthesis: A common route to synthesize arylboronic acids is through the reaction of a corresponding aryl halide with a borate (B1201080) ester in the presence of a strong base. For this compound, this would typically involve the use of a brominated picolinic acid derivative.

Purification: Purification of boronic acids can be challenging due to their polarity and tendency to form anhydrides (boroxines). Common methods include:

-

Recrystallization: Often from hot water or ethanol.

-

Chromatography: Reverse-phase chromatography (C18) can be effective. Normal phase silica (B1680970) gel chromatography is often difficult.

-

Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to yield the pure boronic acid.

-

Sorbitol Extraction: This method utilizes the strong binding of boronic acids to sorbitol to selectively extract the boronic acid into an aqueous phase.

Determination of pKa by Potentiometric Titration

The pKa of this compound is a critical parameter for understanding its chelation behavior. Potentiometric titration is a standard method for its determination.

Protocol:

-

Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable buffer or deionized water.

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the this compound solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH after each addition of the titrant, allowing the solution to equilibrate.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

The data can be analyzed using a first derivative plot (dpH/dV) to accurately determine the equivalence point.

Characterization of Bidentate Chelation by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound (in the syringe, typically 10-20 times the concentration of the diol) and the diol of interest (in the sample cell).

-

Both solutions must be in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at the desired pH.

-

Degas both solutions thoroughly to prevent bubble formation in the calorimeter.

-

-

Instrument Setup:

-

Set the desired experimental temperature.

-

Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

-

-

Titration:

-

Inject small aliquots of the this compound solution into the diol solution at regular intervals.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Subtract the heat of dilution from the binding data.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Analysis of Chelate Formation by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the coordination state of boron. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon chelation.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 20 mM) in a suitable deuterated solvent (e.g., D₂O with a buffer to control the pD).

-

Prepare a separate solution containing both this compound and the diol of interest at a known molar ratio.

-

-

NMR Acquisition:

-

Acquire ¹¹B NMR spectra for both samples. Use a quartz NMR tube to avoid background signals from borosilicate glass.

-

The trigonal boronic acid will typically show a broader signal at a lower field (e.g., ~30 ppm), while the tetrahedral boronate ester will appear as a sharper signal at a higher field (e.g., 5-15 ppm).

-

-

Data Analysis:

-

By comparing the spectra with and without the diol, the formation of the chelate can be confirmed.

-

The relative integration of the signals for the free and chelated forms can be used to estimate the equilibrium constant of the binding interaction.

-

Fluorescence Spectroscopy for Binding Affinity Determination

Fluorescence spectroscopy can be used in a competitive binding assay to determine the binding affinity of this compound for non-fluorescent diols. Alizarin Red S (ARS) is a common fluorescent dye that forms a fluorescent complex with boronic acids.

Protocol:

-

Determine the Binding Constant of this compound with ARS:

-

Prepare a solution of ARS at a fixed concentration.

-

Titrate with increasing concentrations of this compound.

-

Measure the fluorescence intensity at the emission maximum of the complex after each addition.

-

Fit the data to determine the binding constant (K_ARS).

-

-

Competitive Displacement Assay:

-

Prepare a solution containing a fixed concentration of both this compound and ARS, such that a significant portion of the ARS is complexed.

-

Titrate this solution with increasing concentrations of the diol of interest.

-

The diol will compete with ARS for binding to the boronic acid, leading to a decrease in fluorescence.

-

Measure the fluorescence intensity after each addition of the diol.

-

-

Data Analysis:

-

The binding constant for the diol can be calculated from the decrease in fluorescence using the known K_ARS and the concentrations of all species.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Equilibrium of this compound bidentate chelation.

Experimental Workflows

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Caption: ¹¹B NMR Spectroscopy workflow for chelation analysis.

Applications in Drug Development

The ability of this compound to selectively bind to diol-containing molecules has significant implications for drug development:

-

Targeted Drug Delivery: By functionalizing drug delivery systems (e.g., nanoparticles) with this compound, these systems can be targeted to cells that overexpress specific glycans, such as the sialic acid found on many cancer cells. This can enhance the therapeutic efficacy and reduce off-target side effects.

-

Enzyme Inhibition: Many enzymes have active sites that bind to diol-containing substrates or cofactors. This compound and its derivatives can be designed as inhibitors that chelate these binding sites.

-

Biosensing: The reversible nature of the bidentate chelation makes this compound a valuable component in biosensors for detecting the presence and concentration of specific sugars or glycoproteins, which can be important biomarkers for various diseases.

Conclusion

This compound is a promising molecule for applications requiring molecular recognition of diols. Its bidentate chelation properties, particularly its high affinity for sialic acid, make it a valuable tool in drug development and diagnostics. While a comprehensive quantitative understanding of its binding with a wide array of diols requires further investigation, the experimental methodologies outlined in this guide provide a robust framework for researchers to characterize these interactions and unlock the full potential of this versatile compound.

The Boronic Acid-Diol Interaction: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, experimental evaluation, and applications of the dynamic covalent interaction between boronic acids and diols.

The reversible, covalent interaction between boronic acids and diols has emerged as a powerful tool in various scientific disciplines, particularly in the realms of molecular recognition, drug delivery, and diagnostics.[1] This technical guide provides a comprehensive overview of the fundamental principles governing this interaction, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers, scientists, and drug development professionals in harnessing its potential.

Core Principles of the Boronic Acid-Diol Interaction

The foundation of the boronic acid-diol interaction lies in the Lewis acidic nature of the boron atom in a boronic acid (R-B(OH)₂).[2] The boron atom possesses an empty p-orbital, making it susceptible to nucleophilic attack.[3] In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The interaction with a diol, a molecule containing two hydroxyl groups, typically in a 1,2- or 1,3-relationship, leads to the formation of a cyclic boronate ester.[5] This reaction is reversible and highly dependent on the pH of the solution.[6]

Mechanism of Interaction

The formation of the cyclic boronate ester can proceed through several proposed pathways. A key aspect is the involvement of both the neutral boronic acid and the anionic boronate species in the reaction with the diol.[7] The reaction involves a two-step mechanism, with the initial binding of the diol to the boron atom often being the rate-determining step.[3]

The equilibrium of this interaction is significantly influenced by several factors:

-

pH: The binding affinity generally increases with increasing pH, as the concentration of the more reactive tetrahedral boronate ion becomes more significant.[6] However, the optimal pH for binding is not always above the pKa of the boronic acid and is influenced by the pKa of both the boronic acid and the diol.[8][9]

-

pKa of the Boronic Acid: Boronic acids with lower pKa values are generally believed to have greater binding affinities at neutral pH, although this is not universally true.[8] Electron-withdrawing substituents on an arylboronic acid can increase its Lewis acidity and lower its pKa, thereby enhancing its binding affinity for diols.[10]

-

Diol Structure: The stereochemistry and conformation of the diol play a crucial role. Diols with hydroxyl groups that can readily adopt a syn-periplanar conformation to form a five- or six-membered ring will exhibit stronger binding.[11][12] For example, fructose, which has a higher population of the furanose form with cis-diols, generally shows a higher binding affinity than glucose.[12]

-

Steric Hindrance: Steric hindrance around the boron atom or the diol can impede the formation of the boronate ester.[11]

-

Buffer Composition: The composition of the buffer solution can also affect the apparent association constants.[9][11]

Quantitative Data on Boronic Acid-Diol Interactions

The strength of the boronic acid-diol interaction is quantified by the association constant (Kₐ) or binding constant (Kₑq). The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities for different boronic acids and diols under various pH conditions.

Table 1: pKa Values of Selected Boronic Acids

| Boronic Acid | pKa | Reference |

| Phenylboronic Acid (PBA) | 8.8 | [13] |

| 3-Aminophenylboronic Acid (APBA) | - | [14] |

| 4-Carboxyphenylboronic Acid | - | [15] |

| 2,5-Difluorophenylboronic Acid | - | [9] |

Table 2: Association Constants (Kₑq, M⁻¹) for Phenylboronic Acid with Various Diols at Different pH Values

| Diol | pH 5.8 | pH 7.4 | pH 8.5 | Reference |

| D-Fructose | 4.6 | 160 | 560 | [16] |

| D-Glucose | - | - | - | [11] |

| Catechol | - | - | - | [9] |

| D-Sorbitol | - | - | - | [11] |

| D-Galactose | - | 80 (at pH 8.5) | - | [16] |

| Alizarin Red S (ARS) | - | - | - | [16] |

Table 3: Kinetic Data for Boronic Acid-Sugar Interactions

| Boronic Acid | Sugar | k_on (M⁻¹s⁻¹) | Reference |

| Isoquinolinylboronic Acids | D-Fructose | - | [4] |

| Isoquinolinylboronic Acids | D-Glucose | - | [4] |

| Boric Acid | Ethylene Glycol | 0.057 min⁻¹ (rate constant) | [17] |

| Boric Acid | 1,3-Propanediol | 0.031 min⁻¹ (rate constant) | [17] |

Experimental Protocols for Characterizing Boronic Acid-Diol Interactions

Several experimental techniques can be employed to study and quantify the interaction between boronic acids and diols. Below are detailed methodologies for key experiments.

Determination of Boronic Acid pKa by Spectroscopic Titration

Principle: The UV-Vis absorbance spectrum of a boronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral form upon deprotonation. By monitoring this change as a function of pH, the pKa can be determined.[12]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

-

Spectroscopic Measurement:

-

For each pH value, add a small aliquot of the boronic acid stock solution to the buffer to a final concentration typically in the micromolar range.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance change.

-

Plot the absorbance at this wavelength against the pH of the solution.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.

-

Determination of Binding Constants by Fluorescence Competitive Binding Assay

Principle: This assay utilizes a fluorescent diol reporter, such as Alizarin Red S (ARS), which exhibits a change in fluorescence upon binding to a boronic acid.[11] A non-fluorescent diol of interest can then compete with ARS for binding to the boronic acid, causing a decrease in fluorescence. This displacement allows for the determination of the binding constant between the boronic acid and the diol of interest.[12]

Methodology:

-

Determine the Association Constant between Boronic Acid and ARS (K_ARS):

-

Prepare a solution of ARS at a constant concentration in a buffer of desired pH.

-

Titrate this solution with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity after each addition.

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to determine K_ARS.[12]

-

-

Competitive Binding Assay:

-

Prepare a solution containing a constant concentration of both the boronic acid and ARS.

-

Titrate this solution with increasing concentrations of the diol of interest.

-

Measure the fluorescence intensity after each addition. The fluorescence will decrease as the diol displaces ARS.[12]

-

Plot the decrease in fluorescence against the diol concentration.

-

-

Data Analysis:

-

The apparent boronic acid-diol association constant (Kₑq) can be calculated from the competitive binding data using the known K_ARS value and the concentrations of the components.[11]

-

NMR Spectroscopy for Studying Complexation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and kinetic information about the boronic acid-diol interaction. ¹H and ¹¹B NMR are particularly useful. Changes in chemical shifts upon complexation can confirm binding, and techniques like 1D EXSY NMR can be used to measure the rates of dynamic exchange processes.[18]

Methodology:

-

Sample Preparation:

-

Prepare solutions of the boronic acid, the diol, and a mixture of the two in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹¹B NMR spectra for each sample.

-

For kinetic studies, employ techniques like 1D EXSY (Exchange Spectroscopy).[18]

-

-

Data Analysis:

-

Analyze changes in chemical shifts and peak integrations in the ¹H NMR spectra to determine the extent of complexation.

-

The ¹¹B NMR spectrum can distinguish between the trigonal boronic acid and the tetrahedral boronate ester.

-

EXSY NMR data can be analyzed to quantify the rate constants of esterification and hydrolysis.[18]

-

Applications in Drug Development and Research

The unique properties of the boronic acid-diol interaction have led to its widespread application in various areas of drug development and biomedical research.

Drug Delivery